![molecular formula C21H13ClN4O7 B303197 N-(6-(acetylamino)-4-(4-chlorobenzoyl)-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)acetamide](/img/structure/B303197.png)
N-(6-(acetylamino)-4-(4-chlorobenzoyl)-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-(acetylamino)-4-(4-chlorobenzoyl)-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)acetamide, also known as ACY-1215, is a small molecule inhibitor of the histone deacetylase 6 (HDAC6) enzyme. HDAC6 is a member of the histone deacetylase family, which regulates gene expression by removing acetyl groups from histone proteins. ACY-1215 has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of N-(6-(acetylamino)-4-(4-chlorobenzoyl)-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)acetamide involves the inhibition of HDAC6 enzyme activity. HDAC6 is involved in the regulation of various cellular processes, including the degradation of misfolded proteins, the transport of vesicles, and the regulation of gene expression. By inhibiting HDAC6 activity, N-(6-(acetylamino)-4-(4-chlorobenzoyl)-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)acetamide disrupts these cellular processes and induces cell death in cancer cells, reduces inflammation, and improves cognitive function in neurodegenerative disorders.
Biochemical and Physiological Effects
N-(6-(acetylamino)-4-(4-chlorobenzoyl)-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)acetamide has been shown to have various biochemical and physiological effects, including the induction of cell death in cancer cells, the reduction of inflammation, and the improvement of cognitive function. Additionally, N-(6-(acetylamino)-4-(4-chlorobenzoyl)-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)acetamide has been shown to enhance the efficacy of other cancer treatments, such as bortezomib, by increasing the sensitivity of cancer cells to these drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(6-(acetylamino)-4-(4-chlorobenzoyl)-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)acetamide is its specificity for HDAC6 inhibition, which reduces the risk of off-target effects. Additionally, N-(6-(acetylamino)-4-(4-chlorobenzoyl)-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)acetamide has been shown to have good pharmacokinetic properties, making it a viable candidate for further research and development. However, one of the limitations of N-(6-(acetylamino)-4-(4-chlorobenzoyl)-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)acetamide is its low solubility, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(6-(acetylamino)-4-(4-chlorobenzoyl)-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)acetamide, including:
1. Further studies on the efficacy of N-(6-(acetylamino)-4-(4-chlorobenzoyl)-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)acetamide in various cancer types and in combination with other cancer treatments.
2. Investigation of the potential therapeutic role of N-(6-(acetylamino)-4-(4-chlorobenzoyl)-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)acetamide in neurodegenerative disorders.
3. Development of new formulations of N-(6-(acetylamino)-4-(4-chlorobenzoyl)-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)acetamide to improve its solubility and bioavailability.
4. Studies on the long-term safety and toxicity of N-(6-(acetylamino)-4-(4-chlorobenzoyl)-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)acetamide in animal models and humans.
5. Investigation of the potential use of N-(6-(acetylamino)-4-(4-chlorobenzoyl)-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)acetamide in other diseases, such as autoimmune disorders and infectious diseases.
Conclusion
In conclusion, N-(6-(acetylamino)-4-(4-chlorobenzoyl)-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)acetamide is a small molecule inhibitor of the HDAC6 enzyme that has potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. N-(6-(acetylamino)-4-(4-chlorobenzoyl)-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)acetamide has been extensively studied for its efficacy and safety, making it a viable candidate for further research and development. Future studies on N-(6-(acetylamino)-4-(4-chlorobenzoyl)-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)acetamide will provide valuable insights into its potential therapeutic applications and mechanisms of action.
Synthesemethoden
The synthesis of N-(6-(acetylamino)-4-(4-chlorobenzoyl)-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)acetamide involves a multi-step process that includes the formation of key intermediates such as 4-chlorobenzoyl chloride and 6-amino-4-(methoxymethyl)-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2-carboxylic acid. These intermediates are then coupled together to form the final product, N-(6-(acetylamino)-4-(4-chlorobenzoyl)-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)acetamide. The synthesis of N-(6-(acetylamino)-4-(4-chlorobenzoyl)-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)acetamide has been optimized to improve yield and purity, making it a viable candidate for further research and development.
Wissenschaftliche Forschungsanwendungen
N-(6-(acetylamino)-4-(4-chlorobenzoyl)-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)acetamide has been extensively studied for its potential therapeutic applications in cancer, neurodegenerative disorders, and inflammation. In cancer, N-(6-(acetylamino)-4-(4-chlorobenzoyl)-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)acetamide has been shown to induce cell death in multiple myeloma and lymphoma cell lines by inhibiting HDAC6 activity. Additionally, N-(6-(acetylamino)-4-(4-chlorobenzoyl)-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)acetamide has been shown to enhance the efficacy of other cancer treatments, such as bortezomib, by increasing the sensitivity of cancer cells to these drugs. In neurodegenerative disorders, N-(6-(acetylamino)-4-(4-chlorobenzoyl)-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)acetamide has been shown to improve cognitive function and reduce inflammation in animal models of Alzheimer's disease and Parkinson's disease. In inflammation, N-(6-(acetylamino)-4-(4-chlorobenzoyl)-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)acetamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, suggesting a potential therapeutic role in inflammatory diseases.
Eigenschaften
Produktname |
N-(6-(acetylamino)-4-(4-chlorobenzoyl)-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)acetamide |
|---|---|
Molekularformel |
C21H13ClN4O7 |
Molekulargewicht |
468.8 g/mol |
IUPAC-Name |
N-[2-acetamido-8-(4-chlorobenzoyl)-1,3,5,7-tetraoxopyrrolo[3,4-f]isoindol-6-yl]acetamide |
InChI |
InChI=1S/C21H13ClN4O7/c1-8(27)23-25-18(30)12-7-13-15(21(33)26(19(13)31)24-9(2)28)16(14(12)20(25)32)17(29)10-3-5-11(22)6-4-10/h3-7H,1-2H3,(H,23,27)(H,24,28) |
InChI-Schlüssel |
QLGWBOAHBHKWFQ-UHFFFAOYSA-N |
SMILES |
CC(=O)NN1C(=O)C2=CC3=C(C(=C2C1=O)C(=O)C4=CC=C(C=C4)Cl)C(=O)N(C3=O)NC(=O)C |
Kanonische SMILES |
CC(=O)NN1C(=O)C2=CC3=C(C(=C2C1=O)C(=O)C4=CC=C(C=C4)Cl)C(=O)N(C3=O)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2,6-dichlorobenzyl)sulfanyl]-N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]acetamide](/img/structure/B303114.png)
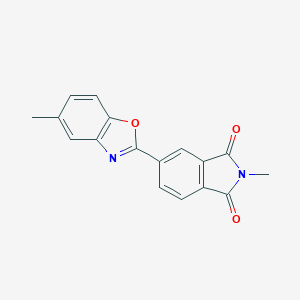
![4-{2-Phenyl-6-[4-(propionyloxy)phenyl]-4-pyrimidinyl}phenyl propionate](/img/structure/B303119.png)
![S-[4-(2,5-dioxo-1-pyrrolidinyl)phenyl] ethanethioate](/img/structure/B303120.png)
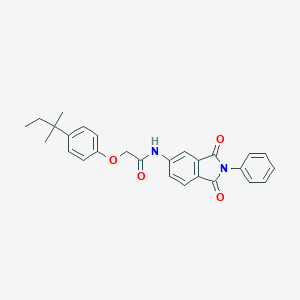
![2-(2,4-dimethylphenyl)-1,3-dioxo-N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B303122.png)
![2-(4-isopropylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B303123.png)
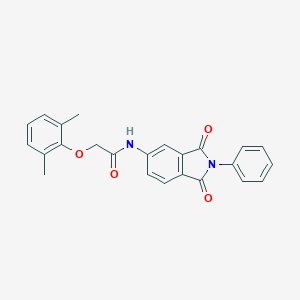
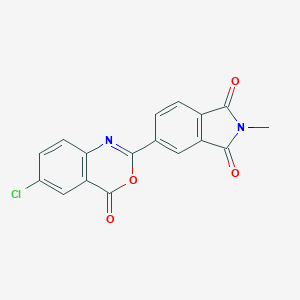
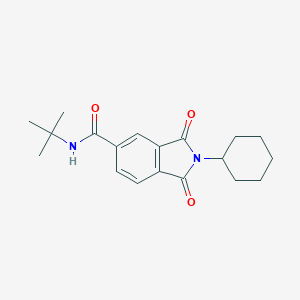
![2-(4-methylphenoxy)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B303130.png)
![N-[4-chloro-3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B303131.png)

![2-[(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)methyl]-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B303136.png)